

α -(Benzoylamino)benzeneacetamide-d10

physical appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	α -
Compound Name:	(Benzoylamino)benzeneacetamide
	-d10

Cat. No.: B587019

[Get Quote](#)

α -(Benzoylamino)benzeneacetamide-d10: A Technical Guide

This in-depth technical guide provides a comprehensive overview of α -(Benzoylamino)benzeneacetamide-d10, a deuterated analog of α -(Benzoylamino)benzeneacetamide. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physical and chemical properties, a representative synthetic protocol, and its application as an internal standard in analytical methodologies.

Physicochemical Properties

α -(Benzoylamino)benzeneacetamide-d10 is a white solid at room temperature.^[1] Its defining characteristic is the strategic placement of ten deuterium atoms on the two benzene rings.^[1] This isotopic labeling makes it an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis and as an intermediate in the synthesis of other isotopically labeled compounds like Cephalexin.^[1]

Property	Value
Physical Appearance	White Solid
Chemical Formula	C ₁₅ H ₄ D ₁₀ N ₂ O ₂
Molecular Weight	264.35 g/mol
CAS Number	1246814-47-0
Synonyms	N-(α -Carbamoylbenzyl)benzamide-d10

Synthesis of α -(Benzoylamo)benzeneacetamide-d10: A Representative Protocol

The synthesis of α -(Benzoylamo)benzeneacetamide-d10 can be achieved through a multi-step process commencing with deuterated benzene (benzene-d6). This bottom-up approach allows for precise control over the location of the deuterium labels.^[1] The following is a representative experimental protocol for this synthesis.

Step 1: Synthesis of Benzoyl Chloride-d5

- Materials: Benzene-d6, aluminum chloride, oxalyl chloride, dichloromethane (DCM).
- Procedure:
 - To a solution of benzene-d6 in DCM, add aluminum chloride in portions at 0 °C.
 - Slowly add oxalyl chloride to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzoyl chloride-d5.
 - Purify the product by vacuum distillation.

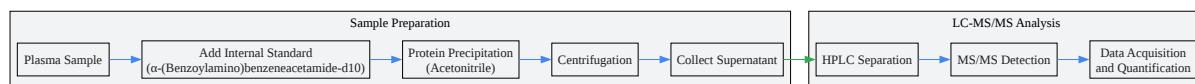
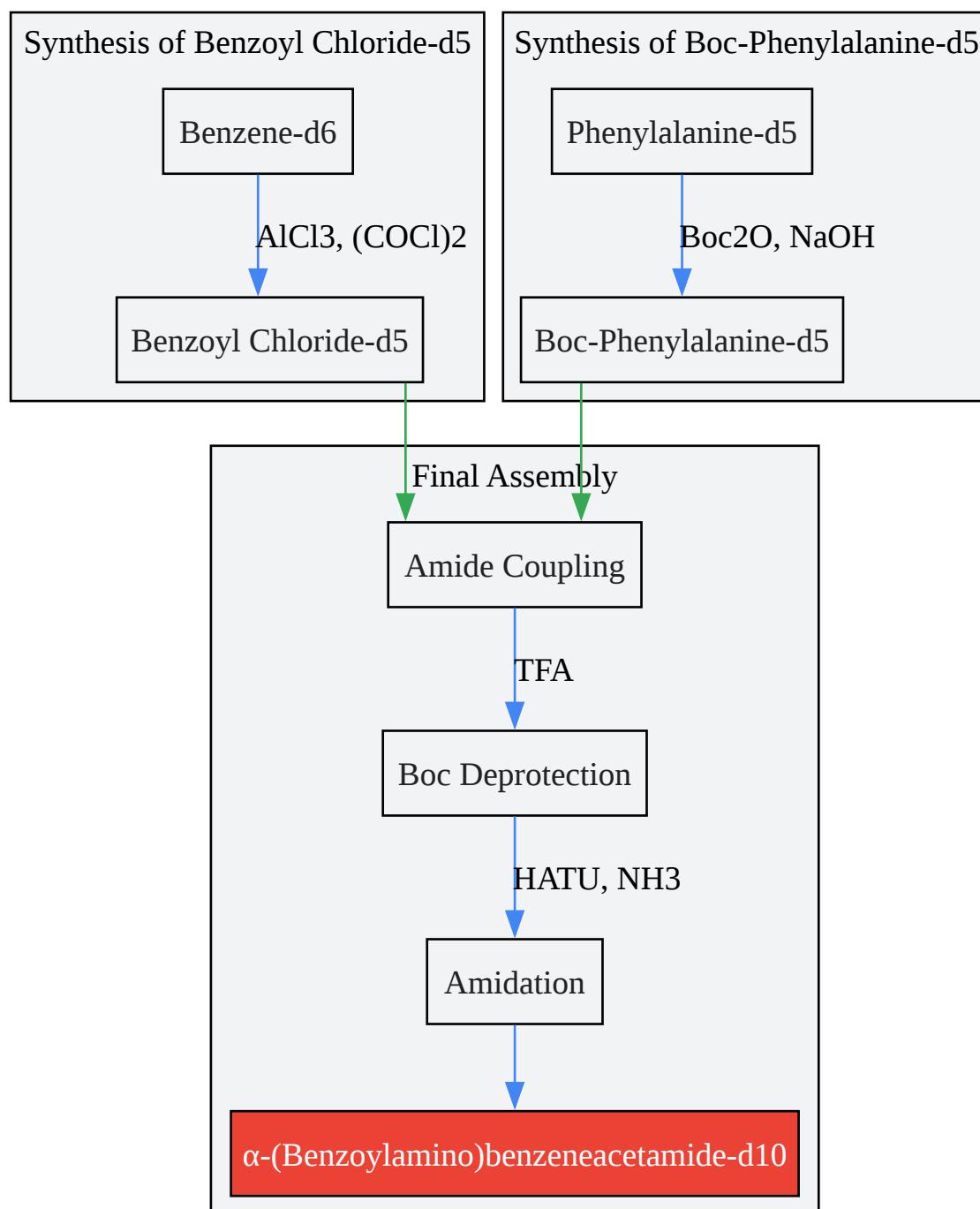
Step 2: Synthesis of (Amino(phenyl-d5)methyl)carbamic Acid, 1,1-dimethylethyl ester

- Materials: Phenylalanine-d5, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, dioxane, water.
- Procedure:
 - Dissolve phenylalanine-d5 in a 1:1 mixture of dioxane and water.
 - Add sodium hydroxide to adjust the pH to approximately 9-10.
 - Add Boc₂O to the solution and stir vigorously for 4-6 hours at room temperature.
 - Acidify the reaction mixture with a cold solution of 1N HCl to pH 2-3.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Step 3: Synthesis of α -(Benzoylamino-d5)benzeneacetamide-d5

- Materials: (Amino(phenyl-d5)methyl)carbamic acid, 1,1-dimethylethyl ester, benzoyl chloride-d5, triethylamine (TEA), DCM, trifluoroacetic acid (TFA).
- Procedure (Amide Coupling):
 - Dissolve the Boc-protected amino acid in DCM and cool to 0 °C.
 - Add TEA, followed by the slow addition of benzoyl chloride-d5.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Procedure (Deprotection and Amidation):

1. Dissolve the crude product in DCM.
2. Add TFA and stir at room temperature for 2 hours.
3. Concentrate the reaction mixture under reduced pressure.
4. The resulting crude amine is then subjected to amidation using a standard peptide coupling reagent (e.g., HATU) and ammonia to form the final product, α -(Benzoylamino)benzeneacetamide-d10.
5. Purify the final compound by column chromatography on silica gel.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-(Benzoylamino)benzeneacetamide-d10 [benchchem.com]
- To cite this document: BenchChem. [a-(Benzoylamino)benzeneacetamide-d10 physical appearance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b587019#a-benzoylamino-benzeneacetamide-d10-physical-appearance\]](https://www.benchchem.com/product/b587019#a-benzoylamino-benzeneacetamide-d10-physical-appearance)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com